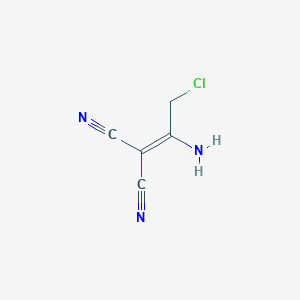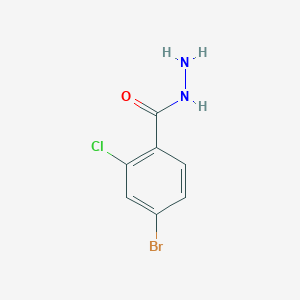
2,5-Dichlorothiophene-3-sulfonyl chloride
Vue d'ensemble
Description
2,5-Dichlorothiophene-3-sulfonyl chloride is a chemical compound that is part of the thiophene sulfonyl chlorides family. These compounds are known for their reactivity and are often used in various chemical synthesis processes. The presence of sulfonyl chloride groups makes them highly reactive towards nucleophiles, which allows for a wide range of chemical transformations.
Synthesis Analysis
The synthesis of related sulfonyl chlorides typically involves the reaction of thiophene derivatives with chlorosulfonic acid or other sulfonating agents. For example, 2-hydroxyethanesulfonyl chloride, a related compound, is synthesized by reacting an aqueous solution of 2-mercaptoethanol with chlorine . Although the specific synthesis of 2,5-dichlorothiophene-3-sulfonyl chloride is not detailed in the provided papers, similar methods could potentially be applied for its synthesis.
Molecular Structure Analysis
The molecular structure of thiophene sulfonyl chlorides is characterized by the presence of a thiophene ring, which is a five-membered heterocycle containing sulfur, and one or more sulfonyl chloride groups attached to it. The exact position of these groups on the thiophene ring can significantly influence the reactivity and properties of the compound. For instance, the substitution pattern on the thiophene ring can affect the outcome of polymerization reactions, as seen in the polymerization of 2,5-dichlorothiophene .
Chemical Reactions Analysis
Thiophene sulfonyl chlorides are versatile intermediates in organic synthesis. They can react with amines to form sulfonamides, as demonstrated by the reaction of thiophene-2-sulfonyl chloride with various amines . Additionally, they can undergo polymerization reactions, such as the polymerization of 2,5-dichlorothiophene with aluminum chloride–cupric chloride to yield polythienylenes . The sulfonyl chloride group is also reactive towards nucleophilic substitution, which can be used to introduce various functional groups into the thiophene ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene sulfonyl chlorides are influenced by their molecular structure. These compounds are typically solid at room temperature and are highly reactive due to the presence of the sulfonyl chloride group. The reactivity towards nucleophiles makes them useful for a wide range of chemical transformations. The stability of these compounds under different conditions can vary; for example, the Dios group, a related sulfonyl protecting group, is stable under basic and reductive conditions but can be removed by heating in a hot aqueous solution of trifluoroacetic acid .
Applications De Recherche Scientifique
Chemical Transformations and Derivatives
2,5-Dichlorothiophene-3-sulfonyl chloride, when treated with aqueous ammonia, forms stable thiophenesulfonamides, demonstrating its utility in creating sulfonyl derivatives. The resulting mixtures from these reactions have been extensively studied using various physicochemical methods, revealing their potential in chemical synthesis and transformations (Rozentsveig et al., 2007).
High-Temperature and Alkali Resistant Materials
A key application of 2,5-dichlorothiophene is in the development of thermostable thio-aromatic polymers. These polymers, derived from reactions with sodium sulfide, demonstrate improved melting properties and solubility in organic solvents. They have specific uses in the technology of electrochemical separators, showcasing their significance in material science and engineering (Giuffre et al., 1984).
Polymerization
The polymerization of 2,5-Dichlorothiophene has been achieved using aluminum chloride–cupric chloride under mild conditions. This process yields poly-5-chloro-2,3-thienylene, a product with significant potential in the field of polymer science. The polymerization process and the resulting polythienylenes offer insights into the creation of materials with novel properties (Ramsey & Kovacic, 1969).
Solid-Phase Synthesis
2,5-Dichlorothiophene-3-sulfonyl chloride plays a crucial role in the solid-phase synthesis of certain organic compounds. For instance, polymer-supported sulfonyl chloride is used in synthesizing disubstituted 1,3-oxazolidin-2-ones, highlighting its utility in facilitating complex organic syntheses (Holte, Thijs, & Zwanenburg, 1998).
Safety and Hazards
2,5-Dichlorothiophene-3-sulfonyl chloride is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation. Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Mécanisme D'action
Target of Action
The primary target of 2,5-Dichlorothiophene-3-sulfonyl chloride is the Kir6.2/SUR1 K (ATP) channels . These channels play a crucial role in regulating insulin release and preserving beta cell function .
Mode of Action
2,5-Dichlorothiophene-3-sulfonyl chloride acts as a potent opener of Kir6.2/SUR1 K (ATP) channels . By opening these channels, it inhibits insulin release, thereby influencing glucose metabolism .
Biochemical Pathways
The compound’s action on the Kir6.2/SUR1 K (ATP) channels affects the insulin signaling pathway . This can have downstream effects on glucose metabolism and overall energy homeostasis .
Pharmacokinetics
Its molecular weight (25154) and structure suggest that it may have good bioavailability .
Result of Action
The molecular and cellular effects of 2,5-Dichlorothiophene-3-sulfonyl chloride’s action include the inhibition of insulin release and preservation of beta cell function . This could potentially be beneficial in the treatment of conditions like diabetes .
Propriétés
IUPAC Name |
2,5-dichlorothiophene-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HCl3O2S2/c5-3-1-2(4(6)10-3)11(7,8)9/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJKSHSHZJOWSEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1S(=O)(=O)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HCl3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371123 | |
| Record name | 2,5-Dichlorothiophene-3-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dichlorothiophene-3-sulfonyl chloride | |
CAS RN |
56946-83-9 | |
| Record name | 2,5-Dichlorothiophene-3-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-Dichlorothiophene-3-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Benzo[d]isoxazole-3-carboxylic Acid](/img/structure/B1333644.png)



